molecular formula C15H22FN3O2 B1480154 Tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-3-yl)carbamate CAS No. 2098133-35-6

Tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-3-yl)carbamate

Cat. No.: B1480154
CAS No.: 2098133-35-6
M. Wt: 295.35 g/mol
InChI Key: HDFYCLBKBGTJNO-UHFFFAOYSA-N
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Description

Tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-3-yl)carbamate is a chemical compound that features a tert-butyl group, a fluoropyridine moiety, and a piperidine ring

Properties

IUPAC Name

tert-butyl N-[1-(2-fluoropyridin-4-yl)piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)18-11-5-4-8-19(10-11)12-6-7-17-13(16)9-12/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFYCLBKBGTJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions, while the piperidine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-piperidin-3-ylethyl)carbamate
  • Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-3-yl)carbamate is unique due to the presence of the fluoropyridine moiety, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in medicinal chemistry for the design of new drugs with improved efficacy and selectivity .

Biological Activity

Tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-3-yl)carbamate, with the CAS number 2098133-35-6, is a compound characterized by its unique molecular structure and potential biological activity. This compound is part of a broader class of piperidine derivatives that have garnered interest in medicinal chemistry due to their diverse pharmacological properties.

  • Molecular Formula : C15H22FN3O2
  • Molecular Weight : 295.35 g/mol
  • SMILES Notation : O=C(OC(C)(C)C)NC1CCCN(C1)c1ccnc(c1)F

The presence of the fluoropyridine moiety is significant as it often influences the biological activity of compounds, particularly in terms of receptor binding and metabolic stability.

Research indicates that compounds similar to this compound often act on various biological targets, including neurotransmitter receptors and enzymes involved in neurodegenerative processes. The piperidine ring structure is known for its ability to modulate neurotransmitter systems, which may be relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders.

In Vitro Studies

A study examining related compounds demonstrated that piperidine derivatives can inhibit NLRP3 inflammasome activation, which plays a crucial role in inflammatory responses. The evaluation involved differentiated THP-1 cells treated with lipopolysaccharide (LPS) to induce NLRP3 expression, followed by treatment with test compounds . The results indicated a significant decrease in pyroptosis, suggesting potential neuroprotective effects.

In Vivo Studies

In vivo studies on similar piperidine derivatives have shown promising results in models of Alzheimer's disease. For instance, a compound structurally related to this compound exhibited protective effects against amyloid-beta-induced toxicity in astrocytes, reducing levels of inflammatory markers such as TNF-α and free radicals . These findings suggest that compounds with this structural motif may offer therapeutic benefits in neurodegenerative conditions.

Biological Activity Table

Compound NameTargetActivity DescriptionReference
This compoundNLRP3 InflammasomeInhibits pyroptosis in THP-1 macrophages
Related Piperidine DerivativeAmyloid-beta toxicityReduces TNF-α levels and protects astrocytes

Case Studies

Case Study 1: NLRP3 Inhibition
In a controlled experiment, differentiated THP-1 cells were treated with LPS to stimulate NLRP3 expression. Following this, various piperidine derivatives were introduced. The results showed that certain compounds effectively reduced pyroptosis by inhibiting NLRP3 activation, indicating their potential as anti-inflammatory agents .

Case Study 2: Neuroprotection Against Aβ Toxicity
In another study focusing on neuroprotection, a piperidine derivative was evaluated for its ability to mitigate the toxic effects of amyloid-beta on astrocytes. The compound demonstrated a significant reduction in cell death and inflammatory markers, highlighting its potential utility in treating Alzheimer's disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-3-yl)carbamate
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Tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-3-yl)carbamate

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